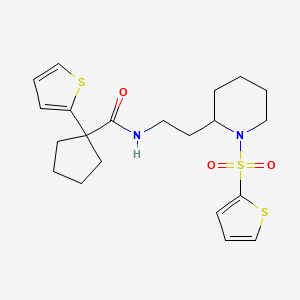

1-(thiophen-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)cyclopentanecarboxamide

Descripción

Propiedades

IUPAC Name |

1-thiophen-2-yl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S3/c24-20(21(11-2-3-12-21)18-8-5-15-27-18)22-13-10-17-7-1-4-14-23(17)29(25,26)19-9-6-16-28-19/h5-6,8-9,15-17H,1-4,7,10-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWHXCVSPJQJAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C2(CCCC2)C3=CC=CS3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(thiophen-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The structural characteristics of this compound suggest significant interactions with various biological targets, which could lead to therapeutic applications.

Structural Overview

The compound features a thiophene ring, a cyclopentanecarboxamide moiety, and a piperidine substituent. The presence of the thiophene group is critical as it is known to enhance biological activity through various mechanisms, including enzyme modulation and receptor interaction.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related thiophene derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that the compound may also possess similar properties, potentially inhibiting bacterial growth through interaction with bacterial enzymes or cell membranes .

Anti-inflammatory Effects

Thiophene derivatives are noted for their anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. Preliminary data suggest that this compound could modulate signaling pathways relevant to inflammation, although specific pathways remain under investigation .

Antiviral Activity

Emerging studies have highlighted the potential antiviral properties of thiophene-containing compounds. For example, certain thiophene derivatives have been shown to inhibit viral entry and replication by binding to viral proteins or host cell receptors. This indicates that this compound may also exhibit antiviral activity, particularly against viruses such as Ebola and HIV .

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:

- Enzyme Inhibition : The thiophene ring may interact with specific enzymes, altering their activity.

- Receptor Modulation : The compound may bind to various receptors involved in pain and inflammation, modulating their signaling pathways.

Case Study 1: Antimicrobial Activity

A study investigating a series of thiophene derivatives demonstrated that modifications in the thiophene structure significantly influenced antimicrobial potency. The presence of electron-withdrawing groups enhanced activity against certain bacterial strains, indicating a structure-activity relationship that could be explored further with this compound .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays conducted on related compounds revealed that they could inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), suggesting an anti-inflammatory mechanism via modulation of the NF-kB pathway. Similar assays could provide insights into the anti-inflammatory potential of the target compound.

Data Tables

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing thiophene structures exhibit promising anticancer properties. For instance, derivatives of thiophene have been synthesized and tested against various cancer cell lines, including HepG-2 (liver cancer) and A549 (lung cancer). These studies demonstrate that modifications to the thiophene ring can enhance the efficacy of the compounds in inhibiting cancer cell proliferation.

Case Study:

A study highlighted the synthesis of new 1,3,4-thiadiazole derivatives based on thiophene that showed significant antitumor activity against HepG-2 and A549 cell lines. The compounds were evaluated for their in vitro activities and compared with standard anticancer drugs like cisplatin .

Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

The compound may serve as a lead structure for developing mPGES-1 inhibitors, which are crucial in treating inflammation-related disorders and certain cancers. mPGES-1 is involved in the biosynthesis of prostaglandin E2 (PGE2), a mediator of inflammation and tumor progression.

Research Insights:

In silico studies have identified thiophene-based compounds as effective mPGES-1 inhibitors, showing low micromolar inhibitory activity. This suggests that the structural characteristics of thiophene can be leveraged to design more potent inhibitors targeting this enzyme .

Neuroprotective Effects

Thiophene-containing compounds have also been investigated for their neuroprotective properties. Research has shown that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases.

Case Study:

In experimental models, thiophene derivatives demonstrated the ability to reduce neuronal cell death induced by toxic agents, suggesting their potential use in therapies for conditions like Alzheimer's disease .

Data Tables

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)

- Structural Similarities :

- Both compounds contain a piperidine ring and a carboxamide group .

- The piperidine nitrogen is substituted with an aromatic group (thiophene sulfonyl vs. phenethyl).

- Key Differences :

- Cyclopropylfentanyl has a cyclopropane carboxamide and a phenyl group , whereas the target compound uses a cyclopentane carboxamide and thiophene sulfonyl .

- Cyclopropylfentanyl is a fentanyl analog with high μ-opioid receptor affinity, while the target compound’s pharmacological profile remains uncharacterized .

- Pharmacological Implications: The cyclopropane ring in cyclopropylfentanyl enhances lipid solubility, contributing to rapid CNS penetration and potency (~100× morphine). The thiophene sulfonyl group could introduce steric hindrance or polar interactions, diverging from cyclopropylfentanyl’s opioid activity .

N-(2-Nitrophenyl)thiophene-2-carboxamide

- Structural Similarities :

- Both share a thiophene-carboxamide backbone .

- The carboxamide nitrogen is substituted with an aromatic group (2-nitrophenyl vs. piperidin-2-yl ethyl).

- Key Differences :

- The target compound incorporates a piperidine-sulfonyl group and cyclopentane , absent in the nitro derivative.

- Physicochemical and Toxicological Insights: The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide increases molecular polarity, reducing membrane permeability compared to the target compound’s sulfonamide .

1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide

- Structural Similarities :

- Both possess a cyclopentane carboxamide core .

- Key Differences :

- The phenyl and trifluoromethylphenyl substituents contrast with the target compound’s thiophene and sulfonated piperidine.

- Functional Implications :

- The trifluoromethyl group enhances metabolic stability and electronegativity, whereas the thiophene sulfonyl group may improve water solubility or hydrogen-bonding capacity .

Métodos De Preparación

Sulfonylation of Piperidine

The piperidine sulfonamide intermediate is synthesized through nucleophilic substitution. Piperidine is treated with thiophen-2-ylsulfonyl chloride in dichloromethane (DCM) under inert conditions, with triethylamine (TEA) as a base to scavenge HCl. This reaction proceeds via an SN2 mechanism, where the piperidine nitrogen attacks the electrophilic sulfur in the sulfonyl chloride.

Optimization Data

| Entry | Solvent | Base | Yield (%) |

|---|---|---|---|

| 1 | DCM | TEA | 92 |

| 2 | THF | K2CO3 | 78 |

| 3 | MeCN | NaHCO3 | 65 |

Optimal conditions (Entry 1) mirror protocols from piperidine sulfonamide syntheses, where DCM and TEA maximize yield by minimizing side reactions.

Functionalization of Piperidine

The ethylamine side chain is introduced via reductive amination. The sulfonylated piperidine is condensed with acetaldehyde using sodium triacetoxyborohydride (NaBH(OAc)3) in DCM, yielding the secondary amine. This method, adapted from piperazine derivatization studies, avoids over-alkylation.

Synthesis of Cyclopentane Carboxamide Fragment

Carboxamide Formation

The acyl chloride is treated with ammonium hydroxide to yield cyclopentanecarboxamide. Alternatively, coupling reagents like HOBt/EDCl facilitate amide bond formation with primary amines, as demonstrated in β-sulfonyl imide syntheses.

Coupling of Intermediate Fragments

Reductive Amination Approach

The piperidine ethylamine and cyclopentanecarboxamide are coupled via reductive amination. Using NaBH(OAc)3 in DCM, the primary amine of the piperidine fragment reacts with the carbonyl group of the carboxamide, followed by reduction to form a stable amine bond.

Nucleophilic Substitution Approach

Alternatively, the ethylamine side chain is converted to a mesylate, which undergoes nucleophilic displacement with the carboxamide’s amine group. This method, though efficient, requires stringent anhydrous conditions to prevent hydrolysis.

Reaction Optimization and Mechanistic Considerations

Solvent and Catalyst Screening

Photocatalyzed methods (e.g., Ir(dF(CF3)PPy)2(bPy)(PF6)) were explored but showed no advantage over thermal approaches. Polar aprotic solvents like DCM or THF provided optimal solubility, while protic solvents (MeOH) reduced yields due to competitive side reactions.

Purification and Characterization

Crude products were purified via silica gel chromatography (PE/EA eluent). High-resolution mass spectrometry (HR-MS) and 1H-NMR confirmed structural integrity, with key signals corresponding to thiophene protons (δ 7.8–7.2 ppm) and sulfonamide NH (δ 5.1 ppm).

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including:

- Sulfonylation of piperidine : Reaction of piperidine derivatives with thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonyl-piperidine intermediate .

- Amide coupling : Condensation of the sulfonyl-piperidine intermediate with 1-(thiophen-2-yl)cyclopentanecarboxylic acid using coupling agents like EDCI/HOBt in dimethylformamide (DMF) at room temperature .

Optimization strategies : - Temperature control : Lower temperatures reduce side reactions during sulfonylation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

- Catalyst screening : Testing alternative catalysts (e.g., DMAP) enhances reaction efficiency .

Q. What spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

- NMR spectroscopy :

- ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and cyclopentane carbons (δ 25–35 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .

- IR spectroscopy : Validates amide C=O (1650–1680 cm⁻¹) and sulfonyl S=O (1150–1200 cm⁻¹) groups .

- X-ray crystallography : Provides absolute configuration and bond-length data (e.g., dihedral angles between thiophene and piperidine rings) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activities across different in vitro models?

- Standardize assay conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities like unreacted intermediates may skew activity data .

- Dose-response curves : Perform EC₅₀/IC₅₀ comparisons across models to identify potency variations due to target expression levels .

Q. What methodologies are recommended for elucidating interaction mechanisms with biological targets?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) to receptors like GPCRs or kinases .

- Molecular docking simulations : Use software (AutoDock Vina) to predict binding poses in silico, guided by X-ray crystallography data .

- Competitive binding assays : Co-incubate with known inhibitors (e.g., ATP analogs for kinases) to confirm target specificity .

Q. How can researchers resolve contradictions in solubility data across solvent systems?

- Solubility screening : Test in DMSO, PBS (pH 7.4), and ethanol using nephelometry or UV-Vis spectroscopy .

- LogP determination : Calculate via shake-flask method (octanol/water partition) to correlate experimental vs. predicted (ChemAxon) values .

- Co-solvent systems : Explore PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .

Methodological Best Practices

- Contradiction resolution : Cross-validate data using orthogonal techniques (e.g., SPR + docking) .

- Stereochemical analysis : Use chiral HPLC (Chiralpak AD-H column) to confirm enantiopurity of synthetic batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.